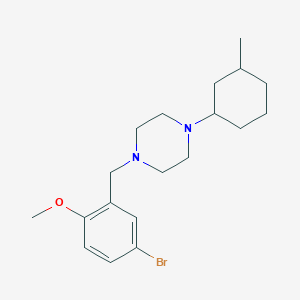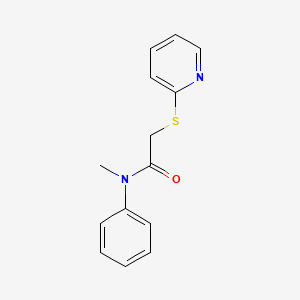![molecular formula C19H19ClN4O B4928944 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4928944.png)
6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as drug discovery and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of Aurora kinase, a protein that is involved in the regulation of cell division. By inhibiting this protein, the compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one are still being studied, but it has been shown to have activity against certain types of cancer cells and neurological disorders. Additionally, it has been investigated for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its potential as a treatment for cancer and neurological disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One potential direction is to investigate its potential as a treatment for other types of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, it may be possible to develop new compounds based on 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one that have improved activity and fewer side effects.
Métodos De Síntesis
The synthesis of 6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves the reaction of 3-chloro-2-methylbenzoic acid with piperidine and 2-aminopyridine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
6-(3-chloro-2-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to have activity against certain types of cancer cells, such as breast cancer and lung cancer, by inhibiting the growth and proliferation of these cells. Additionally, it has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-(3-chloro-2-methylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-13-15(20)6-5-7-17(13)24-11-8-16-14(18(24)25)12-21-19(22-16)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYGDQYEHLJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chloro-2-methylphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![N-dibenzo[b,d]furan-3-yl-1-naphthamide](/img/structure/B4928876.png)


![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
![1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)

![2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2,6-dioxo-1-piperidinyl)benzamide](/img/structure/B4928932.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928942.png)
